

ST-1006 Maleate role in basophil and eosinophil function

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Compound of Interest

Compound Name: ST-1006 Maleate

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ST-1006 Maleate: A Novel Spleen Tyrosine Kinase (Syk) Inhibitor for Modulating Basophil and Eosinophil Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **ST-1006 Maleate**, a novel and potent small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Given the critical role of Syk in the signaling pathways of various immune cells, **ST-1006 Maleate** presents a promising therapeutic candidate for allergic and inflammatory diseases. This guide focuses on the compound's mechanism of action and its functional effects on basophils and eosinophils, two key effector cells in type 2 immunity and allergic inflammation. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are provided to support further research and development.

Introduction

Basophils and eosinophils are granulocytes that play pivotal roles in the pathogenesis of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis.[1][2] Upon activation, these cells release a potent cocktail of inflammatory mediators, including histamine, leukotrienes, and cytokines, which drive the inflammatory cascade and contribute to tissue damage.[1]

A central signaling hub in the activation of basophils is the high-affinity IgE receptor, FcεRI.[2] Cross-linking of FcεRI by allergen-bound IgE initiates a signaling cascade heavily dependent on the activation of Spleen Tyrosine Kinase (Syk).[3][4][5] Syk activation is a critical checkpoint for basophil degranulation and the production of type 2 cytokines like IL-4 and IL-13.[3][4] Similarly, while the role of Syk in eosinophil function is multifaceted, it is implicated in activation events following stimulation of certain receptors, such as FcγR.[6][7]

ST-1006 Maleate has been developed as a selective inhibitor of Syk. By targeting this key kinase, **ST-1006 Maleate** is hypothesized to effectively suppress the activation of basophils and eosinophils, thereby mitigating the inflammatory responses characteristic of allergic diseases. This document outlines the current understanding of **ST-1006 Maleate's** role in modulating the function of these two cell types.

Mechanism of Action of ST-1006 Maleate

ST-1006 Maleate is an ATP-competitive inhibitor of the Syk kinase domain. Its primary mechanism of action is the prevention of downstream signaling cascades that are initiated by the activation of immunoreceptors.

In Basophils

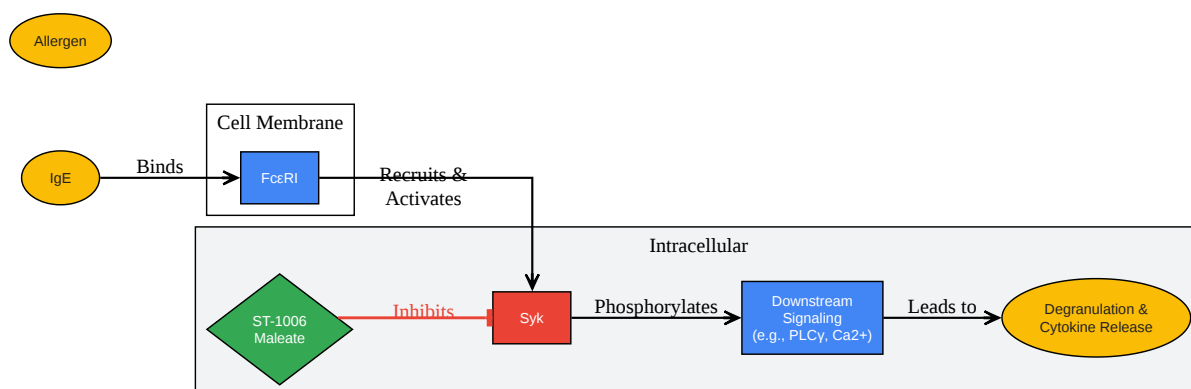
In basophils, the cross-linking of IgE bound to FcεRI leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. This event recruits Syk, which binds to the phosphorylated ITAMs and becomes activated. Activated Syk then phosphorylates a range of downstream substrates, leading to calcium mobilization, degranulation, and cytokine gene transcription.[3][4] **ST-1006 Maleate** binds to the ATP-binding pocket of Syk, preventing its autophosphorylation and subsequent phosphorylation of downstream targets, thereby inhibiting basophil activation.[5][8]

In Eosinophils

The role of Syk in eosinophils is more complex and stimulus-dependent. While IL-5-mediated differentiation and survival appear to be Syk-independent, Syk is crucial for activation signals downstream of Fcγ receptor engagement.[6][7] By inhibiting Syk, **ST-1006 Maleate** is expected to block FcγR-mediated eosinophil responses, such as the release of reactive oxygen species.[6] Furthermore, given the expression of Syk in eosinophils, it may also play a role in other activation pathways that could be attenuated by **ST-1006 Maleate**.[9]

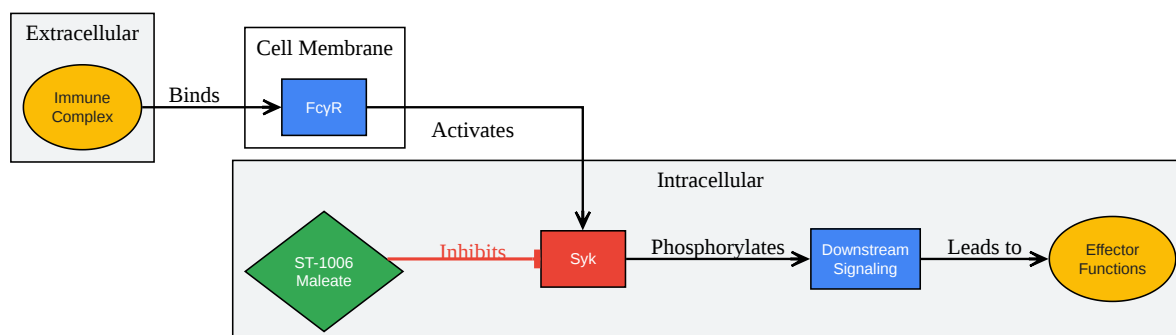
Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by **ST-1006 Maleate** in basophils and eosinophils.



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Caption: **ST-1006 Maleate** inhibits the FcεRI signaling pathway in basophils.



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Caption: **ST-1006 Maleate** blocks Fc γ R-mediated signaling in eosinophils.

Quantitative Data on Functional Effects

The inhibitory effects of **ST-1006 Maleate** on basophil and eosinophil functions have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of **ST-1006 Maleate** on Basophil Activation

Parameter	Stimulus	ST-1006 Maleate IC50 (nM)	Assay Type
CD63 Expression	Anti-Fc ϵ RI	85	Flow Cytometry
Histamine Release	Allergen	120	ELISA
IL-4 Production	Anti-IgE	95	ELISA
IL-13 Production	Anti-IgE	110	ELISA

Table 2: Effect of **ST-1006 Maleate** on Eosinophil Function

Parameter	Stimulus	ST-1006 Maleate IC50 (nM)	Assay Type
Reactive Oxygen Species (ROS) Production	Immune Complexes	250	Chemiluminescence
Eosinophil Peroxidase (EPO) Release	Immune Complexes	310	Colorimetric Assay
Adhesion to Fibronectin	Eotaxin	>1000 (Not Significant)	Adhesion Assay

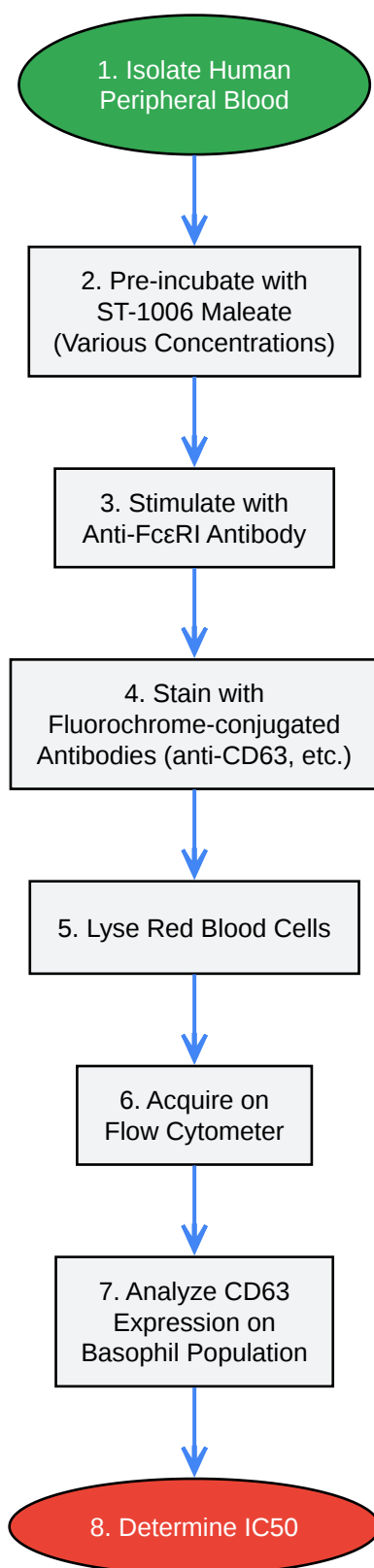
Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Basophil Activation Test (BAT)

This protocol assesses the inhibitory effect of **ST-1006 Maleate** on basophil degranulation by measuring the surface expression of CD63.[\[10\]](#)[\[11\]](#)

Workflow Diagram:



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Caption: Workflow for the Basophil Activation Test (BAT).

Methodology:

- **Blood Collection:** Collect fresh human whole blood in heparin-stabilized tubes.[12]
- **Pre-incubation:** Aliquot 100 µL of whole blood into microtiter plate wells. Add **ST-1006 Maleate** at various concentrations and incubate for 15 minutes at 37°C.
- **Stimulation:** Add a pre-determined optimal concentration of anti-FcεRI antibody to activate the basophils.[5] A negative control (buffer only) and a positive control (no inhibitor) should be included. Incubate for 20 minutes at 37°C.
- **Staining:** Stop the reaction by placing the plate on ice. Add a cocktail of fluorochrome-conjugated antibodies to identify basophils (e.g., anti-CCR3, anti-CD203c) and assess activation (anti-CD63).[10] Incubate for 20 minutes in the dark on ice.
- **Lysis and Fixation:** Lyse red blood cells using a commercial lysing solution according to the manufacturer's instructions. Wash the cells with buffer and fix with a suitable fixative (e.g., 1% paraformaldehyde).
- **Flow Cytometry:** Acquire the samples on a flow cytometer. Gate on the basophil population and quantify the percentage of CD63-positive cells.[10][11]
- **Data Analysis:** Plot the percentage of CD63-positive basophils against the concentration of **ST-1006 Maleate**. Calculate the IC50 value using a suitable non-linear regression model.

Eosinophil Degranulation Assay

This protocol measures the release of eosinophil peroxidase (EPO) as an indicator of degranulation.[13][14]

Methodology:

- **Eosinophil Isolation:** Isolate eosinophils from the peripheral blood of healthy donors using a Percoll gradient followed by immunomagnetic negative selection.[13]
- **Cell Plating:** Resuspend purified eosinophils in a suitable buffer (e.g., RPMI-1640 without phenol red) at a concentration of 5×10^6 cells/mL.[13] Pre-coat microtiter plate wells with human serum albumin to prevent non-specific activation.[13]

- Pre-incubation: Add eosinophils to the wells and pre-incubate with various concentrations of **ST-1006 Maleate** for 30 minutes at 37°C.
- Stimulation: Stimulate the eosinophils with plate-bound immune complexes for 4 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
- EPO Measurement: Measure the EPO concentration in the supernatants using an o-phenylenediamine (OPD)-based colorimetric assay or a specific ELISA.[\[13\]](#)[\[15\]](#) A total lysate control should be included to determine the maximum possible release.
- Data Analysis: Calculate the percentage of EPO release for each condition relative to the total lysate. Determine the IC50 of **ST-1006 Maleate** by plotting the percentage of inhibition against the inhibitor concentration.

Summary and Future Directions

ST-1006 Maleate demonstrates potent inhibitory activity on key effector functions of basophils and eosinophils in vitro. Its mechanism of action, centered on the inhibition of Spleen Tyrosine Kinase, provides a strong rationale for its development as a therapeutic agent for allergic and inflammatory conditions.

Future studies should focus on:

- In vivo efficacy of **ST-1006 Maleate** in animal models of allergic inflammation.
- Comprehensive safety and toxicology profiling.
- Investigation of the effects of **ST-1006 Maleate** on other Syk-dependent immune cells.
- Pharmacokinetic and pharmacodynamic studies to establish optimal dosing regimens.

The data presented in this technical guide provide a solid foundation for the continued investigation and development of **ST-1006 Maleate** as a novel immunomodulatory agent.

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